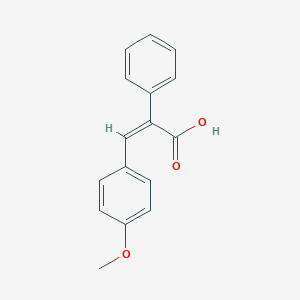

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Overview

Description

The compound "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid" is a derivative of acrylic acid with methoxyphenyl groups. It is related to the compounds discussed in the provided papers, which include various substituted phenyl acrylic acids and their isomers. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as 4-methoxylphenylhydrazine hydrochloride, which upon treatment with 2-oxoacetic acid, leads to the formation of substituted acrylic acids . The separation and synthesis of E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, have been achieved by selective acidification of their sodium salts, controlling the pH of the solution . This method could potentially be adapted for the synthesis of "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid have been crystallized and their structures determined, showing that they belong to the P21/c space group with different cell parameters . Similarly, the structure of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid has been determined, confirming the steric arrangement of the compound .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite specific. For example, the stereoselective hydroboration/oxidation of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid leads to the formation of erythro-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)-1,3-propanediol, confirming the steric assignment of the compound . The reaction mechanism for the synthesis of 3-(4-methoxyphenylazo)acrylic acid has been analyzed, suggesting that the reaction depends on the electronegativity of the carbon atom affected by the substituents on the benzene ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystallographic analysis provides insights into the solid-state properties, such as molecular packing and intermolecular interactions . The reactivity of these compounds can be influenced by the substituents on the aromatic rings, as seen in the reaction mechanism studies . The solubility, melting points, and other physical properties would likely be similar to those of the related compounds discussed in the papers.

Scientific Research Applications

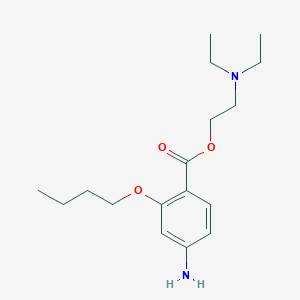

Peptide Synthesis

The compound has been implicated in peptide synthesis. Specifically, a study discussed the use of a similar compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, as a racemization-free coupling reagent in peptide synthesis. This compound reacts with salts of N-protected amino acids to produce mixed anhydrides and peptides, suggesting its potential role in the formation of peptide bonds without causing racemization of amino acids (Pedersen et al., 1982).

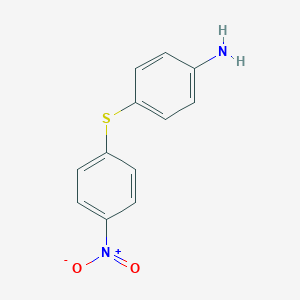

Crystal Structure Modification

Research has also been conducted on the derivatives of similar compounds like 3-(4-nitrophenyl)-2-phenylacrylic acid. These studies revealed that chemical modifications of such compounds can alter the symmetry of the supramolecular fragment in the crystal, leading to changes in crystal symmetry and potentially favoring the formation of noncentrosymmetric crystal structures. This implies that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid derivatives could play a role in the design and development of new crystal structures with specific properties (Kuleshova et al., 2003).

Thermal Degradation Studies

Studies have shown that similar compounds, like ferulic acid (4-hydroxy-3-methoxycinnamic acid), undergo thermally induced decarborylation in the presence of alcohols to produce ether-linked phenolic products. This suggests that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid could potentially be involved in similar thermal degradation pathways, leading to the formation of specific products with applications in food science and technology (Rizzi & Boekley, 1992).

Renewable Building Blocks for Materials Science

In materials science, compounds like phloretic acid (a compound related to cinnamic acid derivatives) have been explored as renewable building blocks. They have been used to enhance the reactivity of molecules towards benzoxazine ring formation, indicating that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid and its derivatives could potentially be used as sustainable alternatives in the synthesis of new materials (Trejo-Machin et al., 2017).

Spectrophotometric Analysis

The compound has been utilized in spectrophotometric methods for the determination of trace amounts of nickel. This application demonstrates its potential in analytical chemistry, particularly in the sensitive and selective detection of specific metals in complex matrices (Izquierdo & Carrasco, 1984).

properties

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

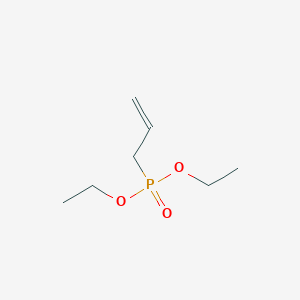

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.